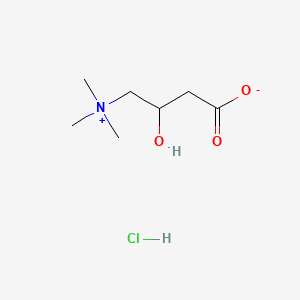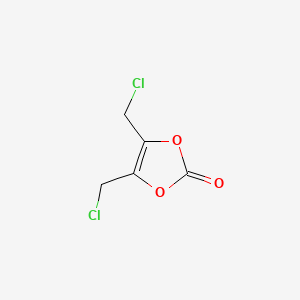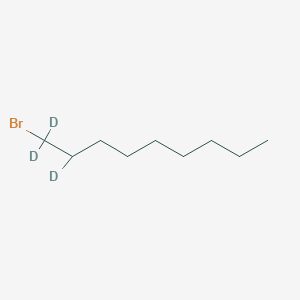
Tetrabromobisphenol A-13C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol F (BPF) is a chemical compound increasingly used in industry, particularly as a substitute for Bisphenol A (BPA) due to its similar chemical structure and properties. BPF is part of the bisphenol family, known for their application in the production of polymers and plastics. Recent research focuses on BPF's synthesis, structure, and potential effects on health and the environment due to its endocrine-disrupting capabilities.
Synthesis Analysis
The synthesis of BPF typically involves the condensation of phenol with formaldehyde, with variations in the process leading to different derivatives. Microwave irradiation has been shown to significantly reduce the reaction time from hours to minutes, offering a high yield of BPF (Liu Qicheng, 2010). Another study highlights a solventless method for synthesizing BGF (a related compound) and its derivatives, indicating progress towards more environmentally friendly production methods (Thirukumaran Periyasamy et al., 2016).
Molecular Structure Analysis
The molecular structure of BPF is confirmed through techniques such as FT-IR, NMR (1H and 13C), MS, and GC, ensuring the purity and structural integrity of the synthesized compound. These analytical methods are crucial for identifying the specific atomic arrangement and chemical bonds within BPF molecules, contributing to a deeper understanding of its properties and reactivity.
Chemical Reactions and Properties
BPF undergoes various chemical reactions, including polymerization and interaction with DNA. Its ability to form polybenzoxazines through ring-opening polymerization indicates its potential for creating materials with specific thermal and mechanical properties (Thirukumaran Periyasamy et al., 2016). Additionally, studies on BPF's interaction with DNA highlight its minor groove binding capabilities, suggesting potential genotoxic effects (Afia Usman & Masood Ahmad, 2017).
Safety And Hazards
Direcciones Futuras
Given the potential adverse effects of TBBPA on the nervous system in vertebrates, it is suggested that multiple-daily administration routes (such as dermal, inhalation, and drinking water) should be employed to further assess the neurotoxic effects of TBBPA in mammals8. Moreover, in-depth studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments, and degradation of TBBPA should be considered2.
Propiedades
Número CAS |
132876-39-1 |
|---|---|
Nombre del producto |
Tetrabromobisphenol A-13C12 |
Fórmula molecular |
C₃¹³C₁₂H₁₂Br₄O₂ |
Peso molecular |
555.78 |
Sinónimos |
2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane-13C12; 2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-13C12; 2,2’,6,6’-Tetrabromobisphenol A-13C12; 3,3’,5,5’-Tetrabromobisphenol A-13C12; 3,5,3’,5’-Tetrabromobisphenol A-13C12; 4,4’-(1-Methylethylidene)bis[2, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)
